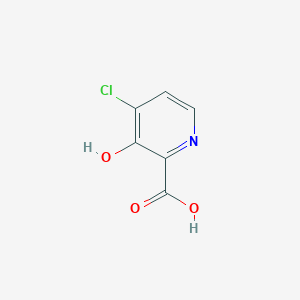

4-Chloro-3-hydroxypyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-hydroxypyridine-2-carboxylic acid is a monocarboxylic derivative of pyridine . It has a molecular weight of 173.56 . It’s a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-3-hydroxy-2-pyridinecarboxylic acid . The InChI code is 1S/C6H4ClNO3/c7-3-1-2-8-4 (5 (3)9)6 (10)11/h1-2,9H, (H,10,11) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 173.56 .Aplicaciones Científicas De Investigación

Organic Synthesis

4-Chloro-3-hydroxypyridine-2-carboxylic acid: is a valuable intermediate in organic synthesis. It’s used to synthesize various heterocyclic compounds due to its reactive chloro and hydroxyl groups. For instance, it’s involved in the synthesis of benzo[4,5]furopyridine tricyclic heterocycles, which are important in the development of new pharmaceuticals .

Nanotechnology

In nanotechnology, this compound finds application in the surface modification of nanoparticles. The carboxylic acid group can bind to metal surfaces, allowing for the creation of functionalized nanoparticles that can be used in catalysis, drug delivery, and other nanotech applications .

Polymers

The compound is also used in polymer science. It can act as a monomer or a cross-linking agent due to its two reactive sites, which can lead to polymers with unique properties like enhanced thermal stability or specific interaction capabilities .

Medical Field

In the medical field, derivatives of 4-Chloro-3-hydroxypyridine-2-carboxylic acid are explored for their therapeutic potential. While direct applications in medicine are not extensively documented, its role as an intermediate in pharmaceutical synthesis is critical .

Pharmacy

Pharmaceutically, it serves as a building block for the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new active pharmaceutical ingredients (APIs) with potential antiviral, antibacterial, or other therapeutic activities .

Surface Modification of Nanoparticles

This compound is particularly useful for the surface modification of metallic nanoparticles. The carboxylic acid group can easily attach to metal surfaces, providing a way to modify the particle’s surface properties for specific applications .

Carbon Nanotubes

4-Chloro-3-hydroxypyridine-2-carboxylic acid: may be used to modify the surface of carbon nanotubes. This modification can improve the dispersibility of carbon nanotubes in various solvents, which is essential for their use in composite materials .

Graphene Nanomaterials

Lastly, it’s utilized in the functionalization of graphene nanomaterials. By attaching to the graphene sheets, it can alter the electronic properties of graphene, making it suitable for use in sensors, energy storage devices, and other cutting-edge applications .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds like 3-hydroxypicolinic acid have been used to form complexes with vanadium (iv), which have shown catalytic ability for the oxidation of a variety of primary and secondary benzyl alcohols .

Mode of Action

Based on its structural similarity to 3-hydroxypicolinic acid, it may also form complexes with certain metal ions and participate in oxidation reactions .

Biochemical Pathways

Similar compounds have been involved in oxidation reactions, suggesting that this compound may also influence redox pathways .

Result of Action

Based on its potential involvement in oxidation reactions, it may influence cellular redox status and related processes .

Propiedades

IUPAC Name |

4-chloro-3-hydroxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-2-8-4(5(3)9)6(10)11/h1-2,9H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSAUTCFPAQMMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-hydroxypyridine-2-carboxylic acid | |

CAS RN |

348635-39-2 |

Source

|

| Record name | 4-chloro-3-hydroxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2883277.png)

![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)

![(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2883281.png)

![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)

![5-(6-Cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2883291.png)

![N-Methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2883292.png)